REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([N+:9]([O-])=O)=[CH:6][C:7]=1[Cl:8].[OH-].[NH4+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5]([NH2:9])=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4.5|
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Name
|
|
Quantity
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106 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=CC1Cl)[N+](=O)[O-])O
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Name
|
|
Quantity
|
233 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
239.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
636 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for two hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was kept at about 50° C
|
Type
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FILTRATION
|
Details
|
The solid product was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with methanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent from the extract
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |